Heteroatom Replacement (N for O): Hydrogen-Bond Donor Capacity vs. Dehydroacetic Acid
The replacement of the pyran oxygen in dehydroacetic acid with an NH group in 3-acetyl-6-methylpiperidine-2,4-dione introduces a hydrogen-bond donor (HBD). Structural biology data on closely related aromatic acetyl piperidine derivatives in complex with soluble epoxide hydrolase (sEH) demonstrate that the piperidine ring NH forms a critical hydrogen bond with the catalytic aspartate residue (Asp335) in the enzyme active site, a contact that is structurally impossible for the oxygen analog [1]. Dehydroacetic acid possesses 0 HBDs, whereas the target compound has 1 HBD .
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 1 HBD |
| Comparator Or Baseline | Dehydroacetic acid (3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione): 0 HBD |
| Quantified Difference | 1 additional HBD; enables key enzyme contacts absent in oxygen analog |
| Conditions | Calculated molecular property; validated by X-ray crystallography of analogous piperidine-sEH complexes (PDB: 9KPI, 2.40 Å resolution) |
Why This Matters
A hydrogen-bond donor is essential for engaging catalytic residues in target enzymes such as sEH; dehydroacetic acid cannot make this contact, making it unsuitable as a scaffold replacement in sEH inhibitor programs.
- [1] Ding, J.; Zhu, M.Z.; Du, X.Y.; et al. Discovery of Phenylacylpiperidine as Novel sEH Inhibitors through Scaffold Hopping of Natural Stilbene. J. Med. Chem. 2025, 68, 8980–9013. View Source
